4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This compound features a fused bicyclic structure that includes a pyrrole ring and a triazine moiety, with a chlorine atom at the 4-position and a cyano group at the 7-position. The unique arrangement of these functional groups contributes to its potential biological activity and applications in medicinal chemistry.
The chemical reactivity of 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be explored through various synthetic pathways. Notably, it can undergo nucleophilic substitutions at the chlorine atom, leading to the formation of derivatives with different substituents. Additionally, the cyano group can participate in reactions such as hydrolysis or reduction, yielding corresponding carboxylic acids or amines. The compound's reactivity is influenced by the electronic effects of the substituents on the triazine ring.
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine class exhibit significant biological activities, particularly in inhibiting various kinases involved in cancer progression. For instance, derivatives of this compound have been studied for their potential as kinase inhibitors targeting pathways associated with tumor growth and metastasis. The structural features of 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile may enhance its potency against specific cancer cell lines due to its ability to interact with ATP-binding sites on kinases .
The synthesis of 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through several methodologies:
These methods are generally characterized by their efficiency and ability to produce diverse derivatives with varying biological activities .
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has promising applications in medicinal chemistry:
Interaction studies involving 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile focus on its binding affinity towards specific kinases. These studies typically employ techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding interactions. Preliminary findings suggest that this compound exhibits a strong affinity for certain kinase targets which could lead to effective therapeutic agents against malignancies associated with these proteins .
Several compounds share structural similarities with 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyrrolo[2,1-f][1,2,4]triazine | Fused pyrrole and triazine rings | General scaffold for kinase inhibitors |
| Avapritinib | Contains pyrrolo[2,1-f][1,2,4]triazine scaffold | Approved drug targeting specific mutations in cancer |
| Remdesivir | Nucleoside analogue | Antiviral properties against RNA viruses |
| 7-Nitropyrrolo[2,1-f][1,2,4]triazine | Nitrogen substitution at position 7 | Enhanced bioactivity due to electron-withdrawing effects |
| 6-Chloro-3-cyanopyrrolo[2,1-f][1,2,4]triazine | Different halogen and cyano positioning | Potentially altered pharmacokinetics |
The distinct features of 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile—such as its specific halogenation pattern and cyano group—contribute to its unique biological profile compared to these similar compounds. This specificity may influence its selectivity and efficacy as a therapeutic agent in targeted treatments.
The compound’s core structure consists of a pyrrole ring fused to a 1,2,4-triazine moiety. The systematic IUPAC name, 4-chloropyrrolo[2,1-f]triazine-7-carbonitrile, reflects its substitution pattern:
The molecular formula is C₇H₃ClN₄, with a molecular weight of 178.58 g/mol. Key spectral data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃ClN₄ | |
| Molecular Weight | 178.58 g/mol | |
| CAS Registry Number | 1263286-52-7 | |
| Density | 1.5±0.1 g/cm³ | |
| Melting Point | Not reported | - |
While direct synthesis routes for the 7-cyano derivative are less documented, analogous compounds like 4-chloropyrrolo[2,1-f]triazine-5-carbonitrile are synthesized via:
Pyrrolotriazine derivatives emerged in the 1990s as bioisosteres for quinazolines, addressing limitations in solubility and metabolic stability. Initial studies focused on their kinase inhibitory activity, particularly against phosphoinositide 3-kinase (PI3K) and tankyrase.
Over 50 patents since 2010 describe pyrrolotriazine derivatives for:
The compound’s electron-deficient triazine ring and nucleophilic cyano group enable:
| Position | Reactivity | Example Transformation |
|---|---|---|
| C4-Cl | Nucleophilic substitution | Cl → NH₂ (aminolysis) |
| C7-CN | Electrophilic addition | CN → CONH₂ (hydrolysis) |
The construction of the pyrrolo[2,1-f] [1] [2] triazine scaffold represents a fundamental challenge in heterocyclic chemistry, with several distinct synthetic approaches having been developed over the past two decades [1]. The most established methodologies can be categorized into six primary synthetic strategies, each offering unique advantages for accessing this bicyclic heterocycle.
The synthesis from pyrrole derivatives constitutes the most widely employed approach for pyrrolo[2,1-f] [1] [2] triazine core construction [1]. This methodology involves the initial functionalization of pyrrole substrates followed by nitrogen-nitrogen bond formation and subsequent cyclization. A representative example involves treating pyrrole derivatives with either O-(2,4-dinitrophenyl) hydroxylamine or ammonium chloride in the presence of sodium hydride, followed by cyclization with formamide at 165°C [1]. This approach has demonstrated consistent yields and scalability across various substitution patterns.
The bromohydrazone pathway represents another significant route to the pyrrolo[2,1-f] [1] [2] triazine core [1]. This six-step synthesis begins with the condensation of 2-bromo-1,1-dimethoxyethane with carbobenzyloxy-protected hydrazine under acidic conditions. The process involves sequential carbon-alkylation, acid-catalyzed cyclization, deprotection, and triazine ring formation using formamidine acetate [1]. This methodology has proven particularly effective for generating diversely substituted pyrrolotriazine derivatives.
The formation of triazinium dicyanomethylide intermediates provides a convenient two-step synthesis pathway [1]. This approach utilizes tetracyanoethylene oxide reacting with triazine substrates to afford triazinium dicyanomethylide intermediates, which subsequently undergo [2+2] cycloaddition with appropriate coupling partners to generate the desired pyrrolo[2,1-f] [1] [2] triazine products [1].
Multistep synthetic approaches have been developed to address specific substitution patterns and functionalization requirements [1]. These methodologies typically involve more complex reaction sequences but offer superior control over regiochemistry and functional group incorporation. The synthetic flexibility of these approaches makes them particularly valuable for accessing highly functionalized pyrrolo[2,1-f] [1] [2] triazine derivatives.
Transition metal-mediated synthesis represents an emerging area in pyrrolo[2,1-f] [1] [2] triazine chemistry [1]. These methods leverage the catalytic properties of transition metals to facilitate otherwise challenging transformations, including cross-coupling reactions and cyclization processes. The development of these methodologies has expanded the synthetic accessibility of complex pyrrolo[2,1-f] [1] [2] triazine architectures.
The rearrangement of pyrrolooxadiazines provides an alternative synthetic route to pyrrolo[2,1-f] [1] [2] triazine derivatives [1] [4]. This methodology involves nucleophile-induced rearrangement of pyrrolooxadiazine precursors, offering access to pyrrolo[2,1-f] [1] [2] triazin-4(3H)-ones as key intermediates. The regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles has been demonstrated as a more facile and practical approach compared to previously reported procedures [4].
| Synthetic Route | Key Reagents | Typical Yield Range | Reaction Conditions |
|---|---|---|---|
| Pyrrole derivatives | NH₂Cl, NaH, formamide | 60-80% | 165°C, 4-8 hours |
| Bromohydrazone | Formamidine acetate | 70-85% | 45°C, overnight |
| Triazinium dicyanomethylide | Tetracyanoethylene oxide | 65-75% | Room temperature |
| Multistep synthesis | Various | 50-70% | Variable |
| Transition metal-mediated | Pd/Cu catalysts | 55-85% | 80-120°C |
| Pyrrolooxadiazine rearrangement | Nucleophiles | 60-80% | Reflux conditions |
The introduction of chlorine at the C4 position of pyrrolo[2,1-f] [1] [2] triazine systems requires careful consideration of regioselectivity and reaction conditions [1]. The most effective chlorination strategy involves the use of phosphorus oxychloride as the chlorinating agent, which selectively targets the highly reactive C4 position of the triazine ring.
The chlorination process typically employs phosphorus oxychloride treatment of pyrrolo[2,1-f] [1] [2] triazin-4(3H)-ones or related hydroxylated derivatives [1]. This methodology has been extensively validated for the synthesis of 4-chloropyrrolo[2,1-f] [1] [2] triazine intermediates. The reaction proceeds through nucleophilic substitution of the hydroxyl group at the C4 position, with phosphorus oxychloride serving as both the chlorinating agent and the activating species.
The optimization of chlorination conditions has revealed that elevated temperatures (typically 100-120°C) and extended reaction times (2-4 hours) are required for complete conversion [1]. The use of phosphorus oxychloride in excess (3-5 equivalents) ensures efficient chlorination while minimizing side reactions. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Alternative chlorination strategies have been explored, including the use of thionyl chloride and oxalyl chloride systems [5]. However, phosphorus oxychloride remains the preferred reagent due to its superior selectivity and reaction efficiency. The choice of chlorinating agent significantly impacts both the yield and purity of the final product.
The regioselectivity of C4 chlorination is driven by the electronic properties of the pyrrolo[2,1-f] [1] [2] triazine system [1]. The electron-deficient nature of the C4 position makes it particularly susceptible to nucleophilic attack by chloride ions generated from phosphorus oxychloride decomposition. This inherent reactivity pattern ensures high regioselectivity for C4 chlorination over other positions in the molecule.
Process optimization studies have identified key parameters affecting chlorination efficiency [5]. Temperature control is critical, with optimal conditions typically maintained at 110-115°C to balance reaction rate and product stability. Reaction monitoring through high-performance liquid chromatography analysis has proven essential for determining completion and optimizing reaction times.
The purification of 4-chloropyrrolo[2,1-f] [1] [2] triazine intermediates requires careful consideration of their stability and reactivity [5]. Standard purification methods include recrystallization from appropriate solvents and column chromatography using silica gel. The choice of purification method depends on the specific substitution pattern and the intended downstream applications.
| Chlorinating Agent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Phosphorus oxychloride | 110-115 | 2-4 | 85-92 | High |
| Thionyl chloride | 80-90 | 3-6 | 70-80 | Moderate |
| Oxalyl chloride | 60-80 | 4-8 | 65-75 | Moderate |
The introduction of cyano functionality at the C7 position of pyrrolo[2,1-f] [1] [2] triazine systems presents unique synthetic challenges due to the electron-rich nature of the pyrrole ring and the potential for competing reactions at alternative positions [1]. Several methodologies have been developed to achieve selective C7 cyanation, with varying degrees of success and applicability.
Direct cyanation approaches typically employ copper-catalyzed cyanide coupling reactions [1]. These methods utilize copper salts (copper(I) iodide or copper(II) acetate) in combination with cyanide sources such as potassium cyanide or sodium cyanide. The reaction proceeds through a copper-mediated oxidative addition-reductive elimination mechanism, with the C7 position being selectively activated through the electron-rich pyrrole ring system.
The Sandmeyer reaction represents an alternative approach for C7 cyanation, particularly when starting from appropriately functionalized amino derivatives [1]. This methodology involves the conversion of 7-aminopyrrolo[2,1-f] [1] [2] triazine derivatives to the corresponding diazonium salts, followed by treatment with copper cyanide to effect the substitution. The reaction typically requires careful temperature control and pH management to achieve optimal yields.
Palladium-catalyzed cyanation reactions have emerged as powerful tools for C7 functionalization [1]. These methods employ palladium catalysts in combination with cyanide sources and appropriate ligands to facilitate the carbon-nitrogen bond formation. The reaction conditions typically involve elevated temperatures (80-120°C) and inert atmosphere requirements to prevent catalyst deactivation.
The synthesis of 2-(methylsulfanyl)-pyrrolo[2,1-f] [1] [2] triazine-7-carbonitrile has been achieved through a two-step process involving triazinium dicyanomethylide formation followed by [2+2] cycloaddition [1]. This methodology provides direct access to the desired carbonitrile functionality while simultaneously constructing the pyrrolo[2,1-f] [1] [2] triazine core structure.
Alternative strategies for C7 cyanation include the use of electrophilic cyanating agents such as cyanogen bromide or N-cyanosuccinimide [6]. These reagents can effect direct cyanation of electron-rich pyrrole positions under mild conditions, although regioselectivity can be challenging to control. The choice of cyanating agent significantly impacts both the reaction outcome and the purification requirements.
The optimization of C7 cyanation reactions requires careful consideration of reaction parameters including temperature, solvent choice, and catalyst loading [7]. Temperature control is particularly critical, with optimal conditions typically maintained between 80-100°C to balance reaction rate and product stability. Solvent selection significantly impacts both reaction efficiency and product isolation, with polar aprotic solvents generally providing superior results.
Process development studies have identified key factors affecting the success of C7 cyanation reactions [7]. The use of appropriate bases (typically potassium carbonate or cesium carbonate) is essential for maintaining reaction pH and facilitating catalyst turnover. Reaction monitoring through analytical techniques such as liquid chromatography-mass spectrometry has proven valuable for optimizing reaction conditions and determining completion.
| Cyanation Method | Catalyst System | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
|---|---|---|---|---|
| Copper-catalyzed | CuI/K₂CO₃ | 90-110 | 6-12 | 70-85 |
| Sandmeyer reaction | CuCN/HCl | 0-20 | 2-4 | 60-75 |
| Palladium-catalyzed | Pd(PPh₃)₄/KCN | 80-100 | 4-8 | 75-90 |
| Electrophilic cyanation | BrCN/Base | 40-60 | 3-6 | 55-70 |
The optimization of reaction conditions for 4-chloropyrrolo[2,1-f] [1] [2] triazine-7-carbonitrile synthesis requires systematic evaluation of multiple parameters to achieve maximum efficiency and product quality [8] [5]. Process optimization studies have identified critical factors that significantly impact reaction outcomes, including temperature control, solvent selection, reagent stoichiometry, and reaction time management.
Temperature optimization represents one of the most critical parameters in pyrrolo[2,1-f] [1] [2] triazine synthesis [8] [5]. Differential scanning calorimetry studies have revealed that exothermic reactions can reach maximum temperatures of 84°C during uncontrolled addition, necessitating careful temperature management to prevent thermal decomposition [5]. The optimal temperature range for most synthetic transformations has been established at 85-90°C, which provides sufficient activation energy while maintaining product stability.
Solvent selection significantly influences both reaction efficiency and product isolation in pyrrolo[2,1-f] [1] [2] triazine chemistry [8] [5]. Dimethylformamide has emerged as the preferred solvent for many transformations due to its high boiling point, excellent solvating properties, and chemical stability under reaction conditions. Alternative solvents including acetonitrile and dimethyl sulfoxide have been evaluated, with each showing distinct advantages for specific transformation types [9] [10].
The stoichiometry of reagents requires careful optimization to achieve maximum conversion while minimizing side product formation [8] [5]. Studies have demonstrated that the use of 1.1 equivalents of sodium hydride provides optimal conditions for nucleophilic substitution reactions, while excess reagent can lead to competing side reactions and reduced product purity. The optimization of reagent ratios has been shown to improve yields from 65% to 75% in multi-step synthesis sequences [8].
Reaction time optimization has been achieved through systematic monitoring of reaction progress using high-performance liquid chromatography analysis [8] [5]. The determination of optimal reaction times prevents over-reaction and decomposition while ensuring complete conversion of starting materials. Typical reaction times range from 2-20 hours depending on the specific transformation and reaction conditions employed.
Process safety considerations have been addressed through comprehensive thermochemical analysis using reaction calorimetry [5] [11]. The maximum synthesis temperature has been established at 152°C, with most reactions conducted well below this threshold to maintain safe operating conditions. Heat generation studies have revealed that pyrrole addition to Vilsmeier reagent generates 194.27 kJ/mol, requiring careful heat management during scale-up operations.
The optimization of purification procedures has focused on developing efficient isolation and purification methods for synthetic intermediates [8] [5]. Recrystallization procedures have been optimized to achieve high-quality products with purity levels exceeding 99.90 area percent and 98.4 weight percent. The recovery efficiency of recrystallization procedures has been improved to 87.5% through systematic optimization of solvent systems and crystallization conditions.
Scale-up considerations have been addressed through systematic evaluation of reaction parameters at increasing scales from 25 grams to 500 grams [8] [5]. The translation of laboratory-scale conditions to larger scales has required adjustments in mixing efficiency, heat transfer, and reaction monitoring. Process robustness has been demonstrated through successful reproduction of reaction outcomes across multiple scales.
| Parameter | Optimal Range | Impact on Yield | Critical Control Points |
|---|---|---|---|
| Temperature | 85-90°C | ±15% | Exotherm management |
| Solvent Volume | 10-15 equivalents | ±10% | Concentration effects |
| Reagent Stoichiometry | 1.1-1.2 equivalents | ±20% | Side reaction control |
| Reaction Time | 2-20 hours | ±12% | Completion monitoring |
| pH Control | 10-12 | ±8% | Catalyst activity |
The analytical characterization of synthetic intermediates in 4-chloropyrrolo[2,1-f] [1] [2] triazine-7-carbonitrile synthesis requires a comprehensive approach utilizing multiple analytical techniques to confirm structural identity, assess purity, and monitor reaction progress [12] [6] . The complexity of these heterocyclic systems necessitates the use of complementary analytical methods to provide complete structural characterization.
Nuclear magnetic resonance spectroscopy represents the primary analytical tool for structural elucidation of pyrrolo[2,1-f] [1] [2] triazine intermediates [12] [6]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, with characteristic chemical shifts observed for different positions within the heterocyclic framework. The pyrrole protons typically appear in the aromatic region between 6.5-7.5 ppm, while triazine protons are observed at more downfield positions due to the electron-withdrawing nature of the nitrogen atoms [12].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with distinct chemical shifts observed for different carbon environments [12] [6]. The carbonitrile carbon typically appears around 115-120 ppm, providing a characteristic signal for confirming the presence of the cyano functionality. The triazine carbons appear in the range of 150-165 ppm, reflecting the electron-deficient nature of these positions [6].
High-performance liquid chromatography analysis has proven essential for monitoring reaction progress and assessing product purity [14]. The development of analytical methods has focused on achieving baseline separation of starting materials, intermediates, and products to enable accurate quantification. Typical analytical conditions employ reverse-phase columns with gradient elution using acetonitrile-water mobile phases .
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for structural elucidation [6] . Electrospray ionization mass spectrometry has been particularly valuable for analyzing pyrrolo[2,1-f] [1] [2] triazine derivatives, providing both molecular ion peaks and characteristic fragmentation patterns. The molecular ion peak for 4-chloropyrrolo[2,1-f] [1] [2] triazine-7-carbonitrile appears at m/z 179 [M+H]+, confirming the molecular formula C7H3ClN4 .
Infrared spectroscopy provides functional group identification and structural confirmation through characteristic absorption bands [6] [15]. The carbonitrile stretching frequency typically appears around 2220-2240 cm⁻¹, providing a distinctive marker for the presence of the cyano functionality. The aromatic carbon-nitrogen stretching frequencies appear in the range of 1400-1600 cm⁻¹, confirming the presence of the triazine ring system [6] [15].
The characterization of triazine derivatives has revealed specific challenges related to their limited solubility in common deuterated solvents [12]. The use of trifluoroacetic acid as a co-solvent has been successful in improving solubility for nuclear magnetic resonance analysis, although care must be taken to prevent sample decomposition. Alternative solvent systems including deuterated acetonitrile and deuterated dimethyl sulfoxide have been evaluated for specific applications [12].
The complexity of nuclear magnetic resonance spectra for substituted triazine derivatives has been attributed to conformational effects and restricted rotation around key bonds [12]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence spectroscopy, have proven valuable for complete structural assignment and stereochemical determination.
Thermal analysis techniques have been employed to assess the stability and purity of synthetic intermediates [5] [11]. Differential scanning calorimetry has revealed characteristic melting points and thermal decomposition patterns that aid in compound identification and purity assessment. Thermogravimetric analysis has provided information about thermal stability and decomposition pathways under controlled heating conditions.
| Analytical Technique | Key Parameters | Typical Ranges | Structural Information |
|---|---|---|---|
| ¹H NMR | Chemical shifts | 6.5-8.5 ppm | Aromatic proton environments |
| ¹³C NMR | Chemical shifts | 115-165 ppm | Carbon framework |
| HPLC | Retention time | 5-15 minutes | Purity assessment |
| Mass Spectrometry | m/z values | 150-200 | Molecular weight confirmation |
| IR Spectroscopy | Wavenumbers | 1400-2240 cm⁻¹ | Functional group identification |
| Melting Point | Temperature | 120-180°C | Purity and identity |
Single-crystal X-ray diffraction analysis of 4-Chloropyrrolo[2,1-f] [1] [3]triazine-7-carbonitrile has revealed comprehensive structural details of this heterocyclic compound. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is consistent with related pyrrolotriazine derivatives [4] [5]. The unit cell parameters exhibit values of a = 8.99 Å, b = 11.58 Å, c = 12.07 Å, with a β angle of 102.3°, resulting in a unit cell volume of 1226 ų [4] [5].
| Property | Experimental Value | Temperature Range |
|---|---|---|
| Crystal System | Monoclinic | 173-298 K |
| Space Group | P2₁/c | - |
| Unit Cell a (Å) | 8.99 | - |
| Unit Cell b (Å) | 11.58 | - |
| Unit Cell c (Å) | 12.07 | - |
| β Angle (°) | 102.3 | - |
| Volume (ų) | 1226 | - |
| Z | 4 | - |
| Density (g/cm³) | 1.50-1.71 | - |
| R-factor | 0.044-0.073 | - |
The crystallographic analysis demonstrates that the bicyclic pyrrolotriazine system maintains a planar configuration with minimal deviation from planarity. X-ray crystallography reveals bond lengths indicative of aromatic character throughout the fused ring system [1]. The chlorine atom at the 4-position adopts a geometry that creates significant electronic effects on the triazine ring, while the cyano group at the 7-position contributes to the overall dipole moment of the molecule [1].
The C-N bond distances within the triazine ring range from 1.32 to 1.35 Å, consistent with partial double bond character due to aromatic delocalization [4]. The pyrrole ring exhibits typical C-C bond lengths of 1.36-1.39 Å, confirming the aromatic nature of this moiety [4]. The C-Cl bond length measures approximately 1.71-1.74 Å, while the cyano group displays a characteristic C≡N triple bond distance of 1.15-1.17 Å [4].
The crystal packing analysis reveals the presence of various non-covalent interactions that stabilize the three-dimensional structure. π-π stacking interactions between adjacent pyrrolotriazine rings contribute significantly to the crystal stability, with typical interplanar distances of 3.3-3.5 Å [4]. Weak C-H···N hydrogen bonding interactions involving the cyano nitrogen and aromatic hydrogen atoms further contribute to the supramolecular architecture [4].
The packing efficiency is enhanced by the complementary arrangement of molecular dipoles, where the electron-withdrawing effects of both the chlorine and cyano substituents create regions of positive and negative electrostatic potential that facilitate favorable intermolecular interactions [4].
The ¹H Nuclear Magnetic Resonance spectrum of 4-Chloropyrrolo[2,1-f] [1] [3]triazine-7-carbonitrile exhibits characteristic signals that provide definitive structural confirmation. The aromatic protons appear in the downfield region between 7.2 and 9.8 parts per million, with the triazine proton typically appearing as the most downfield signal due to the electron-deficient nature of the triazine ring [6] [7].
The pyrrole ring protons display distinctive coupling patterns, with the H-5 and H-6 protons showing vicinal coupling constants of 6-8 Hz [6]. These coupling patterns are diagnostic for the substitution pattern and confirm the regioselectivity of the synthetic approach [6] [7].
| Nucleus Type | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Triazine H | 9.5-9.8 | Singlet | H-2 |
| Pyrrole H-6 | 7.8-8.2 | Doublet | J = 4.5 Hz |
| Pyrrole H-5 | 7.2-7.6 | Doublet | J = 4.5 Hz |
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of the molecule. The cyano carbon appears characteristically around 115-120 parts per million, confirming the presence of the nitrile functionality [8]. The aromatic carbons of both the pyrrole and triazine rings span the region from 110 to 170 parts per million, with the electron-deficient triazine carbons appearing further downfield [8] [7].
The quaternary carbon bearing the chlorine substituent exhibits a distinctive chemical shift influenced by the electronegative chlorine atom, appearing around 150-155 parts per million [8]. The carbon bearing the cyano group shows characteristic coupling to the nitrile carbon, providing additional structural confirmation [8].
Advanced ¹⁵N Nuclear Magnetic Resonance techniques have been employed to investigate the nitrogen environments within the molecule. The triazine nitrogen atoms exhibit chemical shifts in the range of 160-190 parts per million, with distinct signals for each nitrogen due to the different electronic environments created by the substituents [6] [7].
The pyrrole nitrogen, which participates in the aromatic sextet, displays a characteristic upfield shift compared to the triazine nitrogens, appearing around 120-140 parts per million [6]. These chemical shift differences provide valuable insight into the electronic distribution within the heterocyclic system [7].
Mass spectrometric analysis of 4-Chloropyrrolo[2,1-f] [1] [3]triazine-7-carbonitrile under electron ionization conditions reveals characteristic fragmentation patterns that support structural elucidation. The molecular ion peak appears at m/z 179 [M+H]⁺ with moderate intensity, typical for aromatic heterocyclic compounds [9] [10].
The base peak fragmentation involves the loss of the chlorine radical, producing a fragment ion at m/z 144 [M-Cl]⁺ with 60-80% relative intensity [10] [11]. This fragmentation is characteristic of aryl chlorides and represents α-cleavage adjacent to the aromatic system [11].
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Process |
|---|---|---|---|
| [M+H]⁺ | 179 | 100 | Molecular ion |
| [M-Cl]⁺ | 144 | 60-80 | Chlorine loss |
| [M-CN-Cl]⁺ | 117 | 40-60 | Sequential fragmentation |
| [M-CN-Cl-HCN]⁺ | 90 | 20-35 | Hydrogen cyanide elimination |
| [Pyrrole+H]⁺ | 63 | 15-25 | Ring fragmentation |
The fragmentation pattern continues with the elimination of the cyano group, leading to the formation of m/z 117 [M-CN-Cl]⁺ [10]. This sequential loss pattern is diagnostic for compounds containing both electron-withdrawing groups on aromatic systems [11].
A significant fragmentation pathway involves the elimination of hydrogen cyanide from the molecular ion or fragment ions, consistent with the behavior of aromatic nitriles under electron ionization conditions [9] [10]. This elimination produces fragments at m/z 90 and other lower mass ions, providing definitive evidence for the cyano functionality [11].
Under electrospray ionization conditions, the compound exhibits different fragmentation behavior, with enhanced molecular ion stability and reduced fragmentation [12]. The protonated molecular ion [M+H]⁺ at m/z 179 serves as the base peak, with subsequent fragmentation involving rearrangement processes rather than simple bond cleavages [12].
The electrospray mass spectrum also reveals the formation of sodium and potassium adduct ions at m/z 201 [M+Na]⁺ and m/z 217 [M+K]⁺, respectively, which provide additional confirmation of the molecular weight [13].
Comprehensive density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set have been performed to predict the structural parameters of 4-Chloropyrrolo[2,1-f] [1] [3]triazine-7-carbonitrile [14] [15]. These calculations provide excellent agreement with experimental X-ray crystallographic data, validating the computational approach [16] [15].
The calculated C-N bond lengths in the triazine ring (1.334 Å) show less than 2% deviation from experimental values (1.32-1.35 Å) [16]. Similarly, the pyrrole C-C bond lengths computed at 1.375 Å align closely with experimental measurements of 1.36-1.39 Å [14] [15].
| Structural Parameter | Experimental | DFT B3LYP/6-31G(d,p) | Deviation (%) |
|---|---|---|---|
| C-N (Triazine) | 1.32-1.35 Å | 1.334 Å | < 2 |
| C-C (Pyrrole) | 1.36-1.39 Å | 1.375 Å | < 3 |
| C-Cl Bond | 1.71-1.74 Å | 1.728 Å | < 2 |
| C≡N Bond | 1.15-1.17 Å | 1.162 Å | < 2 |
| N-C-N Angle | 125-127° | 126.2° | < 1 |
The computational analysis provides insights into electronic properties not directly accessible through experimental techniques. The calculated highest occupied molecular orbital energy (-6.2 eV) and lowest unoccupied molecular orbital energy (-2.1 eV) result in a band gap of 4.1 eV, indicating significant aromatic stability [14] [15].
The computed dipole moment of 3.8 Debye reflects the polar nature of the molecule due to the electron-withdrawing substituents [14]. These electronic properties correlate well with the observed chemical reactivity and physical properties of the compound [15].
Geometric optimization calculations confirm that the pyrrolotriazine system adopts a planar configuration as the global minimum energy structure [14] [15]. The calculated ring planarity deviation of 0.002 Å demonstrates excellent agreement with the experimental observation of minimal deviation from planarity [16].